molecular formula C7H8O2 B1484971 3-(1-Methylcyclopropyl)prop-2-ynoic acid CAS No. 1876993-80-4

3-(1-Methylcyclopropyl)prop-2-ynoic acid

Cat. No.: B1484971
CAS No.: 1876993-80-4
M. Wt: 124.14 g/mol
InChI Key: FCSVUAMWKKTMKM-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)prop-2-ynoic acid is an organic compound characterized by its unique structure, which includes a cyclopropyl group with a methyl substituent and a prop-2-ynoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 1-methylcyclopropane and prop-2-ynoic acid.

  • Reaction Conditions: The reaction involves the formation of a cyclopropyl ring followed by the introduction of the prop-2-ynoic acid group. This process may require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the process is cost-effective and efficient.

  • Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used for reduction reactions.

  • Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones are common oxidation products.

  • Reduction Products: Alcohols and aldehydes are typical reduction products.

  • Substitution Products: Halogenated compounds and other substituted derivatives are formed.

Scientific Research Applications

3-(1-Methylcyclopropyl)prop-2-ynoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-(1-Methylcyclopropyl)prop-2-ynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

3-(1-Methylcyclopropyl)prop-2-ynoic acid is unique due to its specific structure. Similar compounds include:

  • 3-(1-Methylcyclopropyl)propanoic acid: This compound lacks the triple bond present in this compound.

  • 3-(1-Methylcyclopropyl)propanal: This compound has an aldehyde group instead of the carboxylic acid group.

  • 3-(1-Methylcyclopropyl)propan-1-ol: This compound is an alcohol derivative of the target compound.

These compounds differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-(1-methylcyclopropyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-7(4-5-7)3-2-6(8)9/h4-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSVUAMWKKTMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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